4,5-Pyridazinediol, 3-(fluoromethyl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)diazinane-4,5-diol is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and two hydroxyl groups, making it a diazinane derivative. The presence of a fluoromethyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)diazinane-4,5-diol typically involves the fluorination of diazinane derivatives. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)diazinane-4,5-diol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of advanced fluorinating agents and catalysts can further optimize the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)diazinane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Fluoromethyl)diazinane-4,5-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a potent inhibitor or activator of enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazinane: A similar compound with nitrogen atoms at positions 1 and 2.
1,3-Diazinane: Another isomer with nitrogen atoms at positions 1 and 3.
1,4-Diazinane (Piperazine): A well-known compound with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Fluoromethyl)diazinane-4,5-diol is unique due to the presence of both hydroxyl and fluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C5H11FN2O2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-(fluoromethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H11FN2O2/c6-1-3-5(10)4(9)2-7-8-3/h3-5,7-10H,1-2H2 |
InChI Key |
XFPVFEOBATWQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(NN1)CF)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.